Compendial Identity: EP Impurity I
Methotrexate alpha-methyl ester is unambiguously defined in the European Pharmacopoeia (EP) as Methotrexate Impurity I, and is similarly recognized as a USP Related Compound [1]. Unlike other structural analogs or esters that may have research interest, this specific compound has an official, regulated identity for the quality control of methotrexate drug substance and product.
| Evidence Dimension | Regulatory and Compendial Status |
|---|---|
| Target Compound Data | Listed as 'Methotrexate EP Impurity I' (alpha-methyl ester) |
| Comparator Or Baseline | Methotrexate EP Impurity C (4-aminobenzoylglutamic acid) or other process impurities |
| Quantified Difference | Unique structural and chromatographic identity; specified impurity for method validation and system suitability |
| Conditions | Pharmaceutical impurity profiling per EP/USP monographs for methotrexate |
Why This Matters
Procurement of the correct, compendial-grade impurity is a non-negotiable requirement for analytical method validation in a GMP/regulatory environment, ensuring successful ANDA/DMF filings.
- [1] ChemWhat. Methotrexate EP Impurity I CAS# 66147-29-3. Product Information. View Source
